

5,6-Dimethyl-1H-benzotriazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dimethyl-1H-benzotriazole

Cat. No.: B1355244

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5,6-Dimethyl-1H-benzotriazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-1H-benzotriazole is an organic compound featuring a benzotriazole core with two methyl group substituents. This molecule and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **5,6-Dimethyl-1H-benzotriazole**.

Chemical and Physical Properties

5,6-Dimethyl-1H-benzotriazole is a colorless to pale yellow solid.^[1] It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.^[1] The compound exhibits good thermal stability and can absorb UV radiation, which makes it a candidate for applications as a UV stabilizer.^[1]

General and Computational Properties

A summary of the key chemical and physical properties of **5,6-Dimethyl-1H-benzotriazole** is presented in the table below.

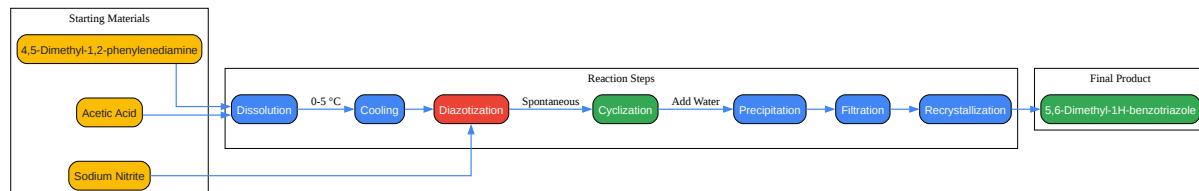
Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	[1] [2] [3] [4]
Molecular Weight	147.18 g/mol	[2] [4] [5]
CAS Number	4184-79-6	[1] [2] [3] [4]
IUPAC Name	5,6-dimethyl-1H-benzotriazole	[5]
InChI	InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11)	[1] [2] [3] [4]
InChIKey	MVPKIPGHRNIOPT-UHFFFAOYSA-N	[1] [2] [3] [4]
SMILES	Cc1cc2nn[nH]c2cc1C	[1] [2] [4]
logP (Octanol/Water)	1.093	[2] [4]
Water Solubility (logS)	-2.98 (in mol/l)	[2] [4]
McGowan's Volume	114.600 ml/mol	[2] [4]

Synthesis and Experimental Protocols

The synthesis of **5,6-Dimethyl-1H-benzotriazole** typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine. This method is a common route for the formation of the benzotriazole ring system.[\[6\]](#)

Synthesis of 5,6-Dimethyl-1H-benzotriazole

Objective: To synthesize **5,6-Dimethyl-1H-benzotriazole** from 4,5-dimethyl-1,2-phenylenediamine.


Materials:

- 4,5-Dimethyl-1,2-phenylenediamine
- Sodium nitrite (NaNO₂)

- Glacial acetic acid
- Water
- Ice

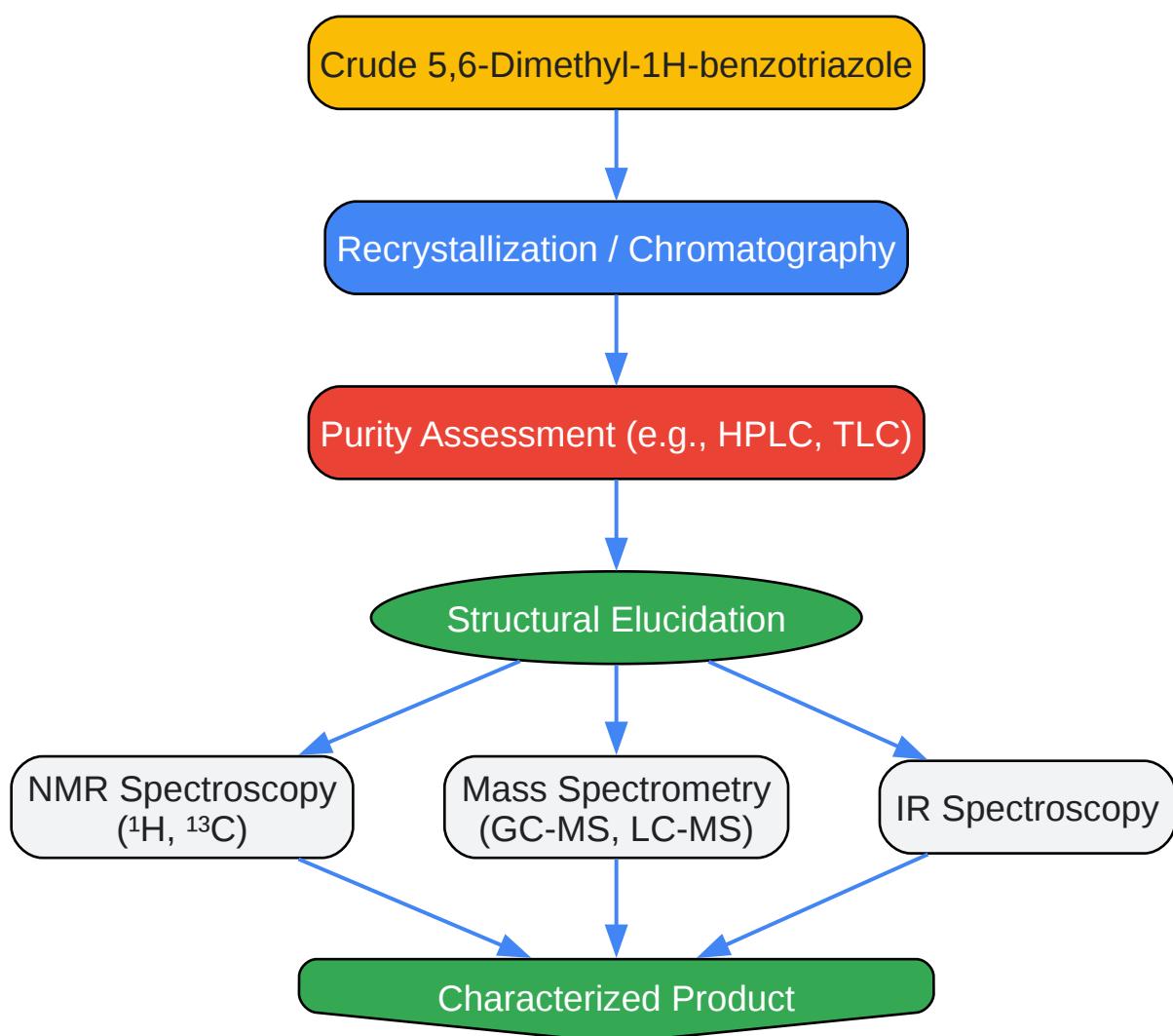
Experimental Protocol:

- Dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid in a flask.
- Cool the mixture in an ice bath to a temperature between 0-5 °C.
- Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C.
- After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
- Allow the mixture to warm to room temperature and stir for another 2-3 hours.
- Pour the reaction mixture into a beaker of cold water to precipitate the product.
- Collect the crude product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **5,6-Dimethyl-1H-benzotriazole**.

[Click to download full resolution via product page](#)

Synthesis workflow for **5,6-Dimethyl-1H-benzotriazole**.

Analytical Characterization


The structure and purity of **5,6-Dimethyl-1H-benzotriazole** are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

Technique	Data Highlights	Source
¹³ C NMR	Data available from sources such as PubChem, typically showing signals for the aromatic carbons and the methyl groups.	[5]
IR Spectroscopy	Spectra often recorded using KBr wafer technique. Characteristic peaks for N-H, C-H, and aromatic C=C bonds are expected.	[3] [5]
Mass Spectrometry (GC-MS/LC-MS)	The molecular ion peak $[M+H]^+$ is observed at m/z 148.0869.	[5]

Analytical Workflow

A general workflow for the analytical characterization of synthesized **5,6-Dimethyl-1H-benzotriazole** is outlined below.

[Click to download full resolution via product page](#)

Analytical workflow for **5,6-Dimethyl-1H-benzotriazole**.

Biological Activity and Applications

Benzotriazole and its derivatives are known for a wide range of biological activities. **5,6-Dimethyl-1H-benzotriazole** has been shown to have higher efficacy than the antiprotozoal agent chlorhexidine against *Acanthamoeba castellanii*.^{[6][7]} This highlights its potential in the development of new antimicrobial agents. Furthermore, its UV-absorbing properties suggest its use as a stabilizer in plastics, coatings, and polymers.^[1]

Safety Information

5,6-Dimethyl-1H-benzotriazole is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.^[5] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5,6-Dimethyl-1H-benzotriazole is a versatile compound with a range of interesting chemical properties and potential applications. This guide has provided a technical overview of its synthesis, characterization, and key properties to aid researchers and scientists in their work with this molecule. Further research into its biological activities and material science applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 2. 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- To cite this document: BenchChem. [5,6-Dimethyl-1H-benzotriazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355244#5-6-dimethyl-1h-benzotriazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com